3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
CAS No.: 1119442-12-4
Cat. No.: VC7008511
Molecular Formula: C17H18N4O3
Molecular Weight: 326.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119442-12-4 |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 326.356 |
| IUPAC Name | 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
| Standard InChI | InChI=1S/C17H18N4O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-19-16(20-21-17)10-5-4-6-12(18)7-10/h4-9H,18H2,1-3H3,(H,19,20,21) |
| Standard InChI Key | SKWCTPDADFKXFA-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC(=CC=C3)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a 1,2,4-triazole ring substituted at positions 3 and 5. Position 5 bears a 3,4,5-trimethoxyphenyl group, while position 3 is linked to an aniline (aminophenyl) group. The trimethoxyphenyl moiety contributes to electron-rich aromaticity, potentially enhancing interactions with biological targets such as tubulin or kinases . The aniline group introduces hydrogen-bonding capabilities, which may influence solubility and target binding .
Key Structural Features:
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Triazole Ring: A five-membered aromatic ring with three nitrogen atoms, enabling π-π stacking and hydrogen bonding.
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3,4,5-Trimethoxyphenyl Group: A trimethoxy-substituted benzene ring, a common pharmacophore in antimitotic agents like combretastatin A-4 (CA-4) .
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Aniline Substituent: A primary amine (-NH2) attached to a benzene ring, offering sites for derivatization or salt formation .
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogs provide approximate properties:
The trimethoxyphenyl group increases hydrophobicity compared to simpler analogs like 3-(5-ethyl-1H-triazol-3-yl)aniline , likely reducing aqueous solubility but improving membrane permeability.
Synthesis and Regiochemical Considerations
Synthetic Pathways
The synthesis of 1,2,4-triazoles generally involves cyclization reactions. For this compound, two plausible routes emerge based on literature:
Route 1: Cyclization of Thiosemicarbazides
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Formation of Thiosemicarbazide Intermediate: Reacting 3,4,5-trimethoxybenzoyl chloride with thiosemicarbazide yields a thiosemicarbazide intermediate.
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Cyclization: Heating the intermediate in acidic or basic conditions promotes cyclization to form the triazole ring .
Regioselectivity Challenges
The substitution pattern on the triazole ring is critical. X-ray crystallography of analog 3c (1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole) confirmed regioselective acylation at the less hindered N-1 position . For the target compound, similar steric and electronic factors would govern the positioning of the trimethoxyphenyl and aniline groups.
Biological Activity and Mechanisms
Antiproliferative Effects
Structural analogs, such as those reported in , exhibit potent antiproliferative activity against cancer cell lines (IC50 = 0.21–6.0 nM). Key mechanisms include:
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Tubulin Polymerization Inhibition: The trimethoxyphenyl group mimics CA-4, binding to the colchicine site on β-tubulin and disrupting microtubule dynamics .
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Cell Cycle Arrest: G2/M phase arrest, leading to apoptosis in rapidly dividing cells.
Comparative Activity of Analogous Compounds:
Antivascular Activity
Compounds with the trimethoxyphenyl-triazole scaffold disrupt endothelial cell tubule formation in HUVEC assays, suggesting antivascular effects . This activity parallels CA-4’s ability to target tumor vasculature.
Spectroscopic Characterization
NMR Analysis
1H NMR spectra of similar triazoles show distinct signals for:
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Aromatic Protons: δ 6.5–7.5 ppm (aniline and trimethoxyphenyl groups).
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Methoxy Groups: δ ~3.8 ppm (singlets for OCH3).
X-ray Crystallography
Single-crystal studies of analog 3c revealed intramolecular hydrogen bonding (N–H···O) stabilizing the triazole conformation . Similar interactions are expected in the target compound.
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